Levetiracetam EP Impurity B
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxopyrrolidin-1-yl)but-2-enamide typically involves the reaction of 2-pyrrolidone with crotonic acid or its derivatives under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-Oxopyrrolidin-1-yl)but-2-enamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound .
Scientific Research Applications
2-(2-Oxopyrrolidin-1-yl)but-2-enamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-Oxopyrrolidin-1-yl)but-2-enamide involves its interaction with specific molecular targets and pathways. As a derivative of Levetiracetam, it is believed to modulate neurotransmitter release by binding to synaptic vesicle protein 2A (SV2A), which plays a crucial role in synaptic transmission . This interaction helps stabilize neuronal activity and prevent seizures .
Comparison with Similar Compounds
Similar Compounds
Levetiracetam: The parent compound, used as an anticonvulsant medication.
Brivaracetam: Another derivative of Levetiracetam with similar anticonvulsant properties.
Piracetam: A nootropic compound with structural similarities but different pharmacological effects.
Uniqueness
2-(2-Oxopyrrolidin-1-yl)but-2-enamide is unique due to its specific structural modifications, which may confer distinct biological activities and chemical properties compared to its parent compound and other derivatives .
Properties
Molecular Formula |
C8H12N2O2 |
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Molecular Weight |
168.19 g/mol |
IUPAC Name |
2-(2-oxopyrrolidin-1-yl)but-2-enamide |
InChI |
InChI=1S/C8H12N2O2/c1-2-6(8(9)12)10-5-3-4-7(10)11/h2H,3-5H2,1H3,(H2,9,12) |
InChI Key |
ZGHRUXLFLIMTAG-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C(=O)N)N1CCCC1=O |
Origin of Product |
United States |
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